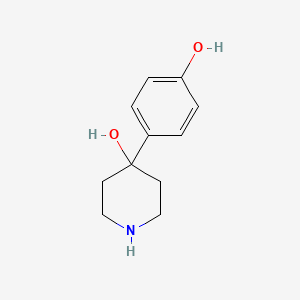

4-(4-Hydroxyphenyl)-4-piperidinol

Vue d'ensemble

Description

4-(4-Hydroxyphenyl)-4-piperidinol is an organic compound that features a piperidine ring substituted with a hydroxyphenyl group

Mécanisme D'action

Target of Action

The primary target of 4-(4-Hydroxyphenyl)-4-piperidinol is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a crucial role in the catabolism of tyrosine in animals and in the cascade of photosynthesis in plants .

Mode of Action

The compound interacts with its target, HPPD, through a process of enzymatic inhibition . The results demonstrated that this compound reversibly inhibited α-amylase and α-glucosidase in a mixed-type and competitive manner . This interaction is primarily influenced by hydrogen bonding and van der Waals forces, and is a spontaneous process .

Biochemical Pathways

The compound affects the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . The inhibition of HPPD disrupts these pathways, leading to a decrease in the production of downstream metabolites .

Pharmacokinetics

Similar compounds, such as 4-hydroxyphenylacetic acid, have been shown to exhibit better anti-tumor activity, higher bioavailability, and superior stability than other compounds . These properties suggest that this compound may also have favorable ADME properties.

Result of Action

The inhibition of HPPD by this compound leads to a decrease in the production of downstream metabolites in the shikimate and phenylpropanoid pathways . This can result in various effects, depending on the organism and the specific metabolic context. For example, in animals, HPPD plays an important role in the catabolism of tyrosine , so its inhibition could disrupt normal metabolic processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, similar compounds are known to be highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the environmental conditions under which the compound is used or stored could significantly impact its action and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-4-piperidinol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . Another method includes the intermolecular cycloaddition of alkynes bearing amino groups . These reactions are often carried out under mild conditions, making them suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound can be achieved through a palladium-catalyzed cyclization reaction. This method is efficient and provides high yields of the desired product . The use of eco-friendly and cost-effective solvents further enhances the feasibility of this method for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Hydroxyphenyl)-4-piperidinol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various hydroxy derivatives, quinones, and substituted phenyl-piperidinol compounds .

Applications De Recherche Scientifique

4-(4-Hydroxyphenyl)-4-piperidinol is a chemical compound with several potential applications, particularly in the pharmaceutical and biochemical fields. Research indicates its use as an intermediate in synthesizing morphine-like analgesics, as an enzyme inhibitor, and in developing anti-HIV-1 agents .

Scientific Research Applications

Analgesics 4-hydroxypiperidine derivatives, including this compound, can be used as intermediates in the synthesis of analgesics . These derivatives can provide pain relief, with some acting as peripheral analgesics . Peripheral analgesics are desirable because they can avoid the central side effects associated with opioid analgesics like morphine .

Anti-HIV Agents Porphyrin compounds bearing hydroxyphenyl moieties have demonstrated anti-HIV-1 activities . These compounds can inhibit HIV-1 virus entry under both non-photodynamic (non-PDT) and photodynamic (PDT) conditions . Studies have shown that porphyrins with combinations of 4-carboxyphenyl and 4-hydroxyphenyl moieties are not toxic, even at higher concentrations, making them potentially beneficial for HIV-infected individuals .

Enzyme Inhibition this compound can inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis . Tyrosinase inhibitors have therapeutic applications for treating several human diseases related to melanin production .

Histamine Antagonists 4-Hydroxypiperidine derivatives have been explored as histamine H1 receptor antagonists . By modifying the aliphatic chain between the piperidine nitrogen and other functional groups, researchers have observed changes in potency, offering insights into the structure-activity relationships of these compounds .

Data Table: Potential Applications of this compound

Case Studies and Research Findings

Peripheral Analgesic Action: Research aimed at discovering compounds with excellent peripheral analgesic action has found that 4-hydroxy-4-phenylpiperidine derivatives are markedly superior to loperamide in peripheral analgesic action, making them useful as medicaments .

Tyrosinase Inhibition: A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were designed, synthesized, and assayed against tyrosinase (TYR) from Agaricus bisporus. The study found that compounds with hydrophobic ortho-substituents on the aroyl moiety exhibited the best inhibitory activity .

Porphyrin-Based Anti-HIV Agents: Studies on porphyrins bearing combinations of 4-carboxyphenyl and 4-hydroxyphenyl moieties demonstrated that these compounds are non-toxic and exhibit significant anti-HIV-1 activity by inhibiting HIV-1 virus entry .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include:

4-Hydroxyphenyl derivatives: These compounds share the hydroxyphenyl group and exhibit similar chemical properties.

Piperidine derivatives: These compounds have a piperidine ring and are used in various pharmaceutical applications.

Uniqueness

4-(4-Hydroxyphenyl)-4-piperidinol is unique due to its specific combination of a hydroxyphenyl group and a piperidine ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Activité Biologique

4-(4-Hydroxyphenyl)-4-piperidinol, often referred to as 4-HPP, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of 4-HPP, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-HPP is characterized by its piperidine core substituted with a hydroxyphenyl group. Its molecular formula is CHNO, and it has a molecular weight of 179.25 g/mol. The presence of the hydroxy group enhances its solubility and bioactivity.

The biological activity of 4-HPP is primarily attributed to its interaction with various molecular targets:

- Antioxidant Activity : 4-HPP exhibits significant antioxidant properties, which may contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative stress .

- Enzyme Inhibition : It has been shown to inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis. This inhibition suggests potential applications in treating hyperpigmentation disorders .

- Neurotransmitter Modulation : Research indicates that 4-HPP may influence neurotransmitter systems, particularly through interactions with dopamine receptors, which could have implications for treating neurological disorders .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 4-HPP against various pathogens. The compound has demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Anticancer Activity

4-HPP has been investigated for its anticancer properties. It exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators .

Neuroprotective Effects

The compound's neuroprotective properties are linked to its ability to mitigate oxidative stress and inflammation in neuronal cells. In vitro studies have shown that 4-HPP can protect against neuronal damage induced by toxic agents .

Case Studies

Research Findings

A variety of research studies have explored the biological activity of this compound:

- Inhibition of Tyrosinase : A series of derivatives based on 4-HPP were synthesized and evaluated for their ability to inhibit tyrosinase activity, showing promising results for cosmetic applications in skin whitening agents .

- Cytotoxicity Studies : Several derivatives of 4-HPP were tested for cytotoxicity against different cancer cell lines, revealing that modifications at the piperidine nitrogen significantly influenced their anticancer activity .

- Neuroprotective Mechanisms : Experimental models demonstrated that 4-HPP could reduce neuroinflammation markers in vitro, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .

Propriétés

IUPAC Name |

4-(4-hydroxyphenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10-3-1-9(2-4-10)11(14)5-7-12-8-6-11/h1-4,12-14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYRFSOIBBGGDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453824 | |

| Record name | 4-(4-hydroxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142001-84-1 | |

| Record name | 4-(4-hydroxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.